1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine is a complex organic compound that features a bicyclic structure fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated bicyclic piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidinopropan-1-one: Similar bicyclic structure with a piperidine ring.
1-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine: Another bicyclic compound with an amine group.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Contains a bicyclic structure with a triethoxysilane group.
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine is unique due to its combination of a bicyclic structure with a piperazine ring and a 3-methylbenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H28N2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H28N2/c1-16-3-2-4-18(11-16)14-21-7-9-22(10-8-21)15-20-13-17-5-6-19(20)12-17/h2-6,11,17,19-20H,7-10,12-15H2,1H3 |
InChI Key |
HTTKOPRCEBLRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.